molecular formula C11H16F3N3 B2773410 3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butan-1-amine CAS No. 1006353-19-0

3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butan-1-amine

Cat. No.: B2773410
CAS No.: 1006353-19-0
M. Wt: 247.265
InChI Key: SGLKOBQMDOHWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine is a compound that features a pyrazole ring substituted with a cyclopropyl and a trifluoromethyl group

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available resources. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The future directions for research on this compound are not clear from the available information. It could potentially be investigated for various applications, depending on its physical and chemical properties, as well as its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the pyrazole ring can interact with various enzymes and proteins . These interactions can modulate biological processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine is unique due to its combination of a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3/c1-7(4-5-15)17-9(8-2-3-8)6-10(16-17)11(12,13)14/h6-8H,2-5,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLKOBQMDOHWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)N1C(=CC(=N1)C(F)(F)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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